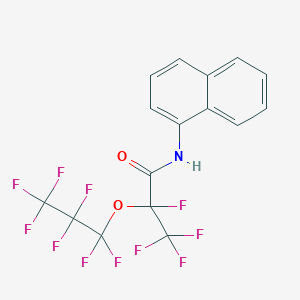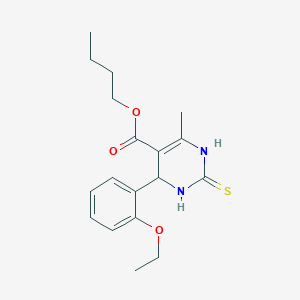
2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-1-naphthylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-1-naphthylpropanamide is a synthetic compound that belongs to the class of per- and polyfluoroalkyl substances (PFASs) These compounds are known for their unique properties, such as high thermal stability, resistance to degradation, and hydrophobicity
Métodos De Preparación
The synthesis of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-1-naphthylpropanamide involves several steps. One common method includes the reaction of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid with 1-naphthylamine under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-1-naphthylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles, such as hydroxyl or amino groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-1-naphthylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in studying the interactions between fluorinated molecules and biological systems.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in areas where fluorinated compounds have shown promise, such as in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the production of fluoropolymers and other high-performance materials that require resistance to heat, chemicals, and degradation.
Mecanismo De Acción
The mechanism of action of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-1-naphthylpropanamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and membranes, potentially altering their function. This interaction can lead to changes in cellular signaling pathways, enzyme activity, and gene expression, contributing to its biological effects.
Comparación Con Compuestos Similares
2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-1-naphthylpropanamide can be compared with other similar compounds, such as:
Perfluorooctanoic acid (PFOA): Both compounds are PFASs, but this compound has a more complex structure, which may confer different properties and applications.
Hexafluoropropylene oxide dimer acid (HFPO-DA): This compound is also a fluorinated carboxylic acid, used as an alternative to PFOA in the fluoropolymer industry. It shares some properties with this compound but differs in its specific applications and environmental impact.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C16H8F11NO2 |
|---|---|
Peso molecular |
455.22 g/mol |
Nombre IUPAC |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-naphthalen-1-ylpropanamide |
InChI |
InChI=1S/C16H8F11NO2/c17-12(14(20,21)22,30-16(26,27)13(18,19)15(23,24)25)11(29)28-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,28,29) |
Clave InChI |
RQSNWKRKWGGSLH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-methyl-1-(2-methylphenyl)-5-{[(4-methylphenyl)sulfonyl]amino}-1H-indole-3-carboxylate](/img/structure/B11702697.png)
![N-{4-[(2Z)-2-(1-carbamothioyl-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B11702702.png)
![N-(4-{(2E)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide](/img/structure/B11702706.png)
![5-[(4-Methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B11702717.png)
![Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11702719.png)

![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B11702724.png)


![(2E)-6-methoxy-2-[(thien-2-ylcarbonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B11702733.png)
![(5E)-2-anilino-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11702747.png)
![(5E)-5-{[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene}-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11702758.png)

